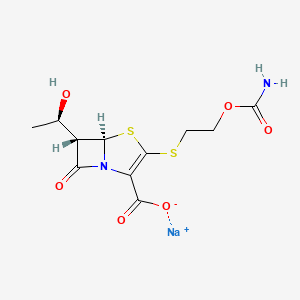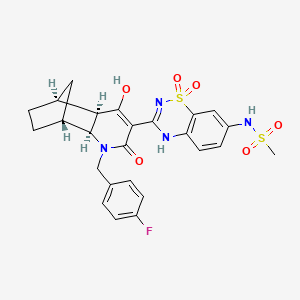
Setrobuvir
Übersicht
Beschreibung
Setrobuvir, also known as ANA-598, is a small-molecule, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase. It was initially developed by Anadys Pharmaceuticals and later acquired by Roche. This compound was designed to treat chronic hepatitis C, particularly targeting patients with genotype 1 of the virus. Despite showing promise in clinical trials, its development was terminated in 2015 due to adverse effects .
Wissenschaftliche Forschungsanwendungen
Setrobuvir has been primarily studied for its antiviral properties against hepatitis C. It has shown efficacy in inhibiting the HCV NS5B RNA polymerase, making it a valuable tool in understanding the replication mechanisms of the virus. Additionally, this compound has been explored for its potential use against other RNA viruses, including SARS-CoV-2, due to its ability to inhibit RNA-dependent RNA polymerase . Its applications extend to medicinal chemistry, where it serves as a model compound for developing new antiviral agents.
Wirkmechanismus
Target of Action
Setrobuvir, also known as ANA-598, is a non-nucleosidic inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase enzyme . The NS5B polymerase enzyme is a crucial component in the replication of the HCV, making it a primary target for antiviral drugs like this compound.
Mode of Action
This compound works by inhibiting the HCV NS5B polymerase enzyme . This inhibition disrupts the replication process of the HCV, thereby reducing the viral load within the host.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the replication of the HCV. By inhibiting the NS5B polymerase enzyme, this compound disrupts the synthesis of new viral RNA, effectively halting the replication of the virus . The downstream effects of this disruption include a reduction in viral load and potentially a halt in the progression of the disease.
Pharmacokinetics
A study has suggested that the pharmacokinetics and viral kinetics of this compound could provide valuable insights into its use in combination with other direct-acting antivirals .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of the HCV NS5B polymerase enzyme, which leads to a reduction in the replication of the virus . On a cellular level, this results in a decrease in the viral load within the host. The overall effect of this compound’s action is a potential halt in the progression of Hepatitis C.
Biochemische Analyse
Biochemical Properties
Setrobuvir plays a significant role in biochemical reactions by inhibiting the HCV NS5B RNA polymerase. This enzyme is essential for the replication of the viral RNA genome. This compound binds to the polymerase and prevents it from synthesizing new RNA strands, thereby halting the replication process . The compound interacts with various biomolecules, including the viral RNA and the NS5B polymerase itself. The nature of these interactions involves the binding of this compound to the active site of the polymerase, leading to the inhibition of its enzymatic activity .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. In hepatocytes, which are the primary target cells for HCV, this compound inhibits viral replication, leading to a reduction in viral load . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the replication of the virus, this compound helps to restore normal cellular functions and reduces the cytopathic effects associated with HCV infection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NS5B RNA polymerase of HCV. This binding inhibits the polymerase’s ability to synthesize RNA, effectively blocking the replication of the virus . This compound acts as an allosteric inhibitor, binding to a site on the polymerase that is distinct from the active site. This binding induces conformational changes in the enzyme, rendering it inactive . Additionally, this compound has been shown to induce changes in gene expression related to antiviral responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and maintains its inhibitory activity over extended periods . Degradation of this compound can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, with continued inhibition of viral replication observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces viral load without causing significant adverse effects . At higher doses, toxic effects can be observed, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving maximum antiviral efficacy with minimal toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways within the body. It is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound are then excreted via the biliary and renal routes. The compound interacts with various enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by hepatocytes via specific transporters and binding proteins . Once inside the cells, this compound accumulates in the cytoplasm, where it exerts its inhibitory effects on the viral polymerase. The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
This compound is primarily localized in the cytoplasm of infected cells, where it interacts with the viral RNA polymerase . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its activity and function are largely confined to the cytoplasmic environment, where it can effectively inhibit viral replication .
Vorbereitungsmethoden
The synthesis of Setrobuvir involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the preparation of N-(3-(1R,2S,7R,8S)-3-(4-fluorophenyl)methyl-6-hydroxy-4-oxo-3-azatricyclo[6.2.1.0]undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1,2,4-benzothiadiazin-7-yl)methanesulfonamide . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield. Industrial production methods would likely involve scaling up these reactions, optimizing conditions for higher yields, and ensuring purity through various purification techniques .
Analyse Chemischer Reaktionen
Setrobuvir undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at various functional groups within the molecule, potentially altering its pharmacokinetic properties.
Reduction: Reduction reactions may be used to modify specific functional groups, impacting the compound’s activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Hydrolysis: This reaction can break down the compound into smaller fragments, which may be useful for studying its metabolism.
Vergleich Mit ähnlichen Verbindungen
Setrobuvir is part of a class of compounds known as non-nucleoside inhibitors of RNA polymerase. Similar compounds include:
Ribavirin: A nucleoside analog that inhibits viral RNA synthesis.
Remdesivir: Another RNA polymerase inhibitor used for treating COVID-19.
Sofosbuvir: A nucleotide analog that inhibits HCV RNA polymerase.
Galidesivir: An antiviral agent with broad-spectrum activity against RNA viruses.
Tenofovir: A nucleotide analog used primarily for treating HIV and hepatitis B
Compared to these compounds, this compound is unique in its specific inhibition of the HCV NS5B polymerase without incorporating into the viral RNA, which reduces the likelihood of resistance development. Its structure also allows for oral administration and good bioavailability .
Eigenschaften
IUPAC Name |
N-[3-[(1R,2S,7R,8S)-3-[(4-fluorophenyl)methyl]-6-hydroxy-4-oxo-3-azatricyclo[6.2.1.02,7]undec-5-en-5-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O6S2/c1-37(33,34)28-17-8-9-18-19(11-17)38(35,36)29-24(27-18)21-23(31)20-14-4-5-15(10-14)22(20)30(25(21)32)12-13-2-6-16(26)7-3-13/h2-3,6-9,11,14-15,20,22,28,31H,4-5,10,12H2,1H3,(H,27,29)/t14-,15+,20+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKOYVOWOVJMPM-RLHIPHHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C(C4C5CCC(C5)C4N(C3=O)CC6=CC=C(C=C6)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C([C@@H]4[C@H]5CC[C@H](C5)[C@@H]4N(C3=O)CC6=CC=C(C=C6)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029850 | |
| Record name | N-(3-((1R,2S,7R,8S)-3-((4-fluorophenyl)methyl)-6-hydroxy-4-oxo-3-azatricyclo (6.2.1.02,7)undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1lambda6,2,4-benzothiadiazin-7- yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071517-39-9 | |
| Record name | Setrobuvir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071517-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setrobuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071517399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setrobuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12051 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(3-((1R,2S,7R,8S)-3-((4-fluorophenyl)methyl)-6-hydroxy-4-oxo-3-azatricyclo (6.2.1.02,7)undec-5-en-5-yl)-1,1-dioxo-1,4-dihydro-1lambda6,2,4-benzothiadiazin-7- yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SETROBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5B2GI8F84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B610718.png)

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
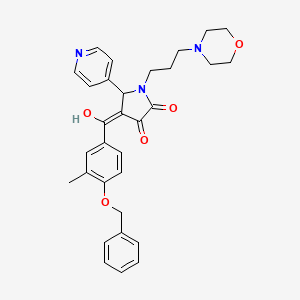
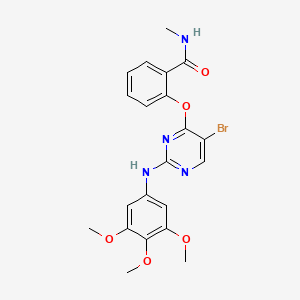
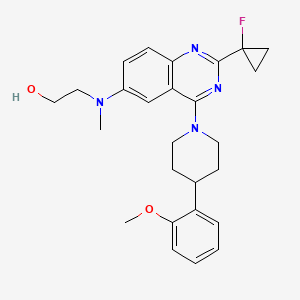
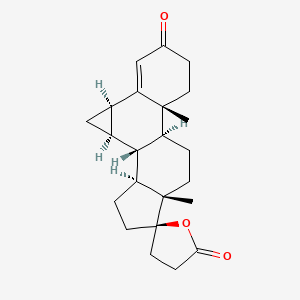
![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)
![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)
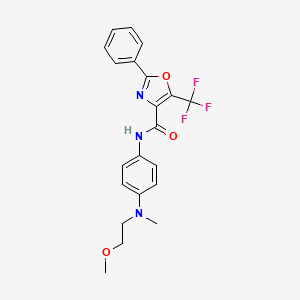
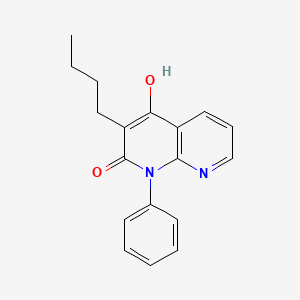
![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)
